(E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The structure features a fused thiazole-pyrimidine core substituted with a 4-methoxybenzylidene group at position 2, a methyl group at position 7, and a carboxamide moiety at position 4. The (E)-configuration of the benzylidene group ensures specific spatial orientation, influencing molecular interactions.
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-18-24(26(32)30-21-11-7-4-8-12-21)25(20-9-5-3-6-10-20)31-27(33)23(35-28(31)29-18)17-19-13-15-22(34-2)16-14-19/h3-17,25H,1-2H3,(H,30,32)/b23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFXNSJQRVTISP-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Structural Characteristics
The structure of the compound features a thiazolo[3,2-a]pyrimidine core with substitutions that enhance its biological activity. The presence of the 4-methoxybenzylidene group is significant for its interaction with biological targets. The thiazolo[3,2-a]pyrimidine scaffold is known for its ability to inhibit various enzymes and exhibit anticancer properties.
Research indicates that compounds within this class can act through multiple mechanisms:
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase (AChE) inhibitor. A study reported that derivatives of thiazolo[3,2-a]pyrimidines exhibited over 70% inhibition at 10 µM concentrations with IC50 values in the low micromolar range, suggesting strong potential for treating Alzheimer’s disease through enhanced cholinergic activity .
- Anticancer Activity : Thiazolo[3,2-a]pyrimidines have been identified as effective agents against cancer cell lines. Specifically, they disrupt the cell cycle and induce apoptosis in A549 lung cancer cells through topoisomerase II inhibition . This mechanism suggests a pathway for developing new anticancer therapies.
Biological Activity Summary
The following table summarizes various biological activities associated with thiazolo[3,2-a]pyrimidine derivatives:
Case Study 1: Acetylcholinesterase Inhibition
A study synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their AChE inhibitory activities. The most potent compounds showed IC50 values below 1 µM. Molecular docking studies confirmed strong binding interactions with the active site of AChE, indicating that structural modifications significantly enhance inhibitory potency .
Case Study 2: Anticancer Properties
In another investigation involving A549 lung cancer cells, several thiazolo[3,2-a]pyrimidine derivatives were tested for their cytotoxic effects. The results demonstrated a dose-dependent decrease in cell viability and significant induction of apoptosis. The compounds were found to effectively bind to the topoisomerase II enzyme, disrupting DNA replication processes crucial for cancer cell proliferation .
Research Findings
Recent advances have highlighted the versatility of thiazolo[3,2-a]pyrimidines in drug development:
- Molecular Docking Studies : These studies have elucidated how structural modifications can enhance binding affinities to various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases .
- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have provided insights into how molecular features correlate with biological activity, guiding future design efforts for more potent derivatives .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Benzylidene substituents: The 4-methoxy group in the target compound contrasts with 2,4,6-trimethoxy (), 4-cyano (), or 3,4,5-trimethoxy () groups. Electron-donating methoxy groups increase solubility compared to electron-withdrawing cyano substituents but may reduce reactivity in electrophilic environments .
- Position 6 substituents : Carboxamide (target) vs. ester () or nitrile (). Carboxamides exhibit stronger hydrogen-bonding capacity, as seen in IR spectra (e.g., NH stretches at ~3,420 cm⁻¹ in ), which could enhance target binding .
- Position 5 substituents : The target compound’s diphenyl group differs from chlorophenyl () or thiophenyl () analogs. Bulky aryl groups may improve lipophilicity but reduce solubility .
Table 1: Comparative Physicochemical Data
*Melting point converted from Kelvin (427–428 K ≈ 154–155°C).
Conformational and Crystallographic Insights
X-ray studies () reveal that thiazolo[3,2-a]pyrimidines adopt a puckered boat conformation. For example, in , the pyrimidine ring deviates by 0.224 Å from planarity, with a dihedral angle of 80.94° between the thiazolo-pyrimidine core and the benzene ring. Hydrogen-bonding patterns (e.g., C–H···O in ) are critical for stability; the carboxamide group may participate in additional intermolecular interactions compared to esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
